Sequence Divergence from Co-Expressed J-Variants
Dermaseptin-J3 exhibits a unique amino acid sequence that differentiates it from the seven other Dermaseptin-J variants co-identified in the same Phasmahyla jandaia skin secretion [1]. The sequence of Dermaseptin-J3 is ALWKNMLSGIGKLAGQAALGAVKTLV, which differs from Dermaseptin-J1 (ALWKDILKNAGKAALNEINQLVNQ) and Dermaseptin-J2 (ALWKEVLKNAGKAALNEINELVNQ) at multiple residues, particularly in the N-terminal and central regions [1]. Such sequence heterogeneity is a hallmark of the dermaseptin family's evolutionary 'combinatorial library' strategy, where each variant is presumed to possess a distinct spectrum of antimicrobial activity and target selectivity [2].
| Evidence Dimension | Amino Acid Sequence Identity |
|---|---|
| Target Compound Data | ALWKNMLSGIGKLAGQAALGAVKTLV (27 residues, C-terminal amidation) |
| Comparator Or Baseline | Dermaseptin-J1: ALWKDILKNAGKAALNEINQLVNQ; Dermaseptin-J2: ALWKEVLKNAGKAALNEINELVNQ |
| Quantified Difference | Sequence identity < 50% between J3 and J1/J2 (visual inspection); multiple residue substitutions in N-terminal and central domains |
| Conditions | Primary sequence determination by de novo MS/MS and Edman degradation; source: Phasmahyla jandaia skin secretion [1] |
Why This Matters
Sequence divergence directly impacts antimicrobial spectrum, potency, and hemolytic activity, making Dermaseptin-J3 a distinct molecular entity from other J-series peptides for SAR studies and functional screening.
- [1] Rates B, et al. Peptidomic dissection of the skin secretion of Phasmahyla jandaia (Bokermann and Sazima, 1978) (Anura, Hylidae, Phyllomedusinae). Toxicon. 2011;57(1):35-52. View Source
- [2] Nicolas P, El Amri C. The dermaseptin superfamily: a gene-based combinatorial library of antimicrobial peptides. Biochim Biophys Acta. 2009;1788(8):1537-50. View Source
